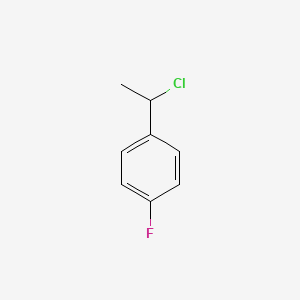

1-(1-Chloroethyl)-4-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-chloroethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOBTWLZWFIELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406927 | |

| Record name | 1-(1-chloroethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-16-6 | |

| Record name | 1-(1-Chloroethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-chloroethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-chloroethyl)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Chloroethyl)-4-fluorobenzene (CAS 456-16-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1-Chloroethyl)-4-fluorobenzene, a halogenated aromatic compound with potential applications as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details its chemical and physical properties, a proposed synthesis protocol, expected reactivity, and predicted spectral data.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its core structure consists of a benzene ring substituted with a fluorine atom and a 1-chloroethyl group. The presence of the fluorine atom and the reactive benzylic chloride functionality makes it an attractive building block in medicinal chemistry. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 456-16-6 | [1] |

| Molecular Formula | C₈H₈ClF | [1] |

| Molecular Weight | 158.6 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis

A common and effective method for the synthesis of this compound is the chlorination of the corresponding alcohol, 1-(4-fluorophenyl)ethanol, using thionyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion.

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: The following is a generalized experimental protocol based on standard laboratory procedures for the conversion of secondary benzylic alcohols to chlorides using thionyl chloride. This procedure has not been directly extracted from a published synthesis of this compound and should be adapted and optimized for specific laboratory conditions.

Reaction:

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Chloroethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Chloroethyl)-4-fluorobenzene is a halogenated aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of both fluorine and chlorine atoms in its structure imparts unique electronic properties that can influence its reactivity and biological activity. This technical guide provides a summary of the available physicochemical properties of this compound, outlines a plausible synthetic route, and discusses its potential relevance in medicinal chemistry. Due to a lack of extensive published experimental data, some properties are discussed in the context of related compounds.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClF | [2][3] |

| Molecular Weight | 158.60 g/mol | [4] |

| CAS Number | 456-16-6 | [2][3][4][5] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Store under inert gas (e.g., Nitrogen or Argon) at 2-8°C. | [4] |

Experimental Protocols

Proposed Synthesis: Free-Radical Chlorination of 1-Ethyl-4-fluorobenzene

A plausible and common method for the synthesis of this compound is the free-radical chlorination of 1-ethyl-4-fluorobenzene. This reaction is typically initiated by UV light and proceeds via a chain mechanism. The benzylic position is preferentially halogenated due to the stability of the resulting benzylic radical.

Reaction:

1-Ethyl-4-fluorobenzene + Cl₂ --(UV light)--> this compound + HCl

Detailed Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, a gas inlet, a magnetic stirrer, and a UV lamp is charged with 1-ethyl-4-fluorobenzene. An inert solvent such as carbon tetrachloride can be used.

-

Initiation: The reaction mixture is irradiated with UV light to initiate the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from the ethyl group of 1-ethyl-4-fluorobenzene, preferentially from the benzylic position, to form a stable benzylic radical and hydrogen chloride (HCl).

-

The resulting benzylic radical then reacts with a molecule of Cl₂ to yield the product, this compound, and another chlorine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radicals.

-

Work-up and Purification: After the reaction is complete (monitored by techniques such as GC-MS or TLC), the reaction mixture is cooled. Any remaining chlorine gas is removed by purging with an inert gas. The mixture is then washed with a dilute solution of sodium bicarbonate to neutralize HCl, followed by washing with water. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The final product can be purified by fractional distillation.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthesis via free-radical chlorination.

Relevance in Drug Development and Medicinal Chemistry

Halogenated organic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the metabolic stability and half-life of a drug.

-

Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

-

Binding Affinity: The high electronegativity of fluorine can lead to altered electronic interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and potency.[1]

While specific biological activities or signaling pathway interactions for this compound are not documented in the available literature, its structure as a halogenated aromatic compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Haloalkanes, in general, are known to be reactive and can serve as precursors in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2]

Diagram 2: General Role in Drug Discovery Workflow

Caption: Potential role as a building block in drug discovery.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Direct contact with skin and eyes should be avoided, and inhalation of vapors should be minimized. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical intermediate with established basic identifiers but limited publicly available data on its detailed physicochemical properties. The proposed synthesis via free-radical chlorination of 1-ethyl-4-fluorobenzene offers a viable route for its preparation. Its structural features suggest potential utility as a building block in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries, a common application for fluorinated and chlorinated organic compounds. Further experimental investigation is required to fully characterize its properties and explore its potential applications.

References

- 1. 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene | 1186194-82-0 | Benchchem [benchchem.com]

- 2. rroij.com [rroij.com]

- 3. 456-16-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 456-16-6|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

In-Depth Technical Guide: 1-(1-Chloroethyl)-4-fluorobenzene

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the chemical intermediate 1-(1-chloroethyl)-4-fluorobenzene. It details the compound's core physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and outlines a logical workflow for its preparation. This guide is intended to serve as a key resource for professionals in organic synthesis and pharmaceutical development.

Core Compound Properties

This compound is a halogenated aromatic compound. Its key identifiers and properties are summarized below. Due to limited publicly available experimental data for this specific molecule, some physical properties are estimated based on structurally similar compounds such as 1-chloro-4-fluorobenzene and (1-chloroethyl)benzene.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClF | [1] |

| Molecular Weight | 158.60 g/mol | [1] |

| CAS Number | 456-16-6 | [1] |

| Canonical SMILES | CC(C1=CC=C(F)C=C1)Cl | |

| Appearance | Colorless Liquid (Assumed) | |

| Purity (Typical) | ≥95% | |

| Boiling Point | ~180-190 °C (Estimated) | |

| Density | ~1.1-1.2 g/mL (Estimated) | |

| Refractive Index | ~1.51-1.53 (Estimated) | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocol: Friedel-Crafts Alkylation

A plausible and common method for synthesizing this compound is the Friedel-Crafts alkylation of fluorobenzene.[2] This electrophilic aromatic substitution reaction attaches the 1-chloroethyl group to the aromatic ring, primarily at the para position due to the ortho, para-directing effect of the fluorine atom.

Materials and Reagents:

-

Fluorobenzene

-

1,1-Dichloroethane

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous Dichloromethane (DCM) or other inert solvent

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to a flask containing anhydrous dichloromethane. Cool the suspension in an ice bath to 0°C.

-

Reagent Addition: In a separate addition funnel, prepare a solution of fluorobenzene and 1,1-dichloroethane in anhydrous dichloromethane. Add this solution dropwise to the cooled AlCl₃ suspension with vigorous stirring over 30-60 minutes. A large excess of fluorobenzene is often used to minimize polyalkylation side reactions.[3]

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for one hour, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by 1M HCl to dissolve the aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the this compound.

Analytical Protocol: GC-MS Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and assessing the purity of volatile organic compounds like this compound. The protocol is based on standard methodologies such as EPA Method 524.2.[4]

Instrumentation and Materials:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary Column (e.g., DB-5ms or equivalent)

-

Helium (Carrier Gas)

-

Sample Vials

-

Methanol or Dichloromethane (High Purity) for sample dilution

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a high-purity volatile solvent like methanol or dichloromethane.

-

GC-MS Setup:

-

Injector: Set to a temperature of 250°C. Use a split or splitless injection mode.

-

Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes. Ramp the temperature at a rate of 10°C/min up to 280°C and hold for 5 minutes.

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range from 40 to 400 m/z.

-

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Interpretation:

-

Identification: Confirm the identity of the product by comparing its retention time to that of a known standard (if available) and by analyzing the mass spectrum. The fragmentation pattern should be consistent with the structure of this compound, including the characteristic isotopic pattern for a chlorine-containing compound.

-

Purity Assessment: Determine the purity of the sample by integrating the peak area of the main product and comparing it to the total area of all observed peaks in the chromatogram.

-

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the proposed Friedel-Crafts synthesis of this compound.

Caption: Proposed workflow for the Friedel-Crafts synthesis of the target compound.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(1-Chloroethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-(1-chloroethyl)-4-fluorobenzene, a halogenated aromatic compound of interest in synthetic chemistry and potentially in drug discovery. This document outlines the key identifiers, physicochemical properties, and detailed spectroscopic data for this compound. It also presents a plausible synthetic route and discusses the expected spectroscopic characteristics based on analogous compounds and predictive models. Furthermore, a general overview of the toxicological considerations for fluorinated aromatic compounds is provided, along with a conceptual signaling pathway illustrating potential cellular interactions.

Compound Identification and Properties

This compound is a derivative of benzene carrying both a chloroethyl group and a fluorine atom. These substitutions significantly influence its chemical reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 456-16-6 | [CymitQuimica] |

| Molecular Formula | C₈H₈ClF | [CymitQuimica] |

| Molecular Weight | 158.6 g/mol | [CymitQuimica] |

| Appearance | Liquid (at room temperature) | [CymitQuimica] |

| Purity | Typically ≥95% | [CymitQuimica] |

| InChI Key | ZWOBTWLZWFIELC-UHFFFAOYSA-N | [CymitQuimica] |

Synthesis and Spectroscopic Elucidation

Predicted Synthesis Protocol

A likely synthetic route to this compound involves the chlorination of the corresponding alcohol, 1-(4-fluorophenyl)ethanol. This alcohol can be synthesized from the reduction of 4-fluoroacetophenone.

Step 1: Reduction of 4-Fluoroacetophenone

4-Fluoroacetophenone is reduced to 1-(4-fluorophenyl)ethanol using a suitable reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Experimental Protocol:

-

Dissolve 4-fluoroacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)ethanol.

Step 2: Chlorination of 1-(4-Fluorophenyl)ethanol

The resulting alcohol is then chlorinated to yield this compound. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 1-(4-fluorophenyl)ethanol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it over crushed ice.

-

Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

dot

Technical Guide: Spectral Analysis of 1-(1-Chloroethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral characteristics of the chemical compound 1-(1-Chloroethyl)-4-fluorobenzene (CAS No. 456-16-6). Due to the limited availability of public experimental spectral data for this specific molecule, this document presents a combination of predicted spectral data, analysis of expected spectral features based on analogous compounds, and standardized experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development, providing a foundational understanding of its structural properties.

Compound Identification

IUPAC Name: this compound

CAS Number: 456-16-6[1]

Molecular Formula: C₈H₈ClF[1]

Molecular Weight: 158.60 g/mol [1]

Chemical Structure:

Physical Properties: Colorless to light yellow liquid with a purity of approximately 95%.[1][2]

Physical Properties: Colorless to light yellow liquid with a purity of approximately 95%.[1][2]

Predicted and Expected Spectral Data

Given the absence of publicly available experimental spectra, the following data has been generated through predictive algorithms and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | Multiplet | 2H | Aromatic (H-2, H-6) |

| ~7.10 | Multiplet | 2H | Aromatic (H-3, H-5) |

| ~5.15 | Quartet | 1H | -CH(Cl)- |

| ~1.70 | Doublet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-4 |

| ~139 (d, ⁴JCF ≈ 3 Hz) | C-1 |

| ~129 (d, ³JCF ≈ 8 Hz) | C-2, C-6 |

| ~115 (d, ²JCF ≈ 21 Hz) | C-3, C-5 |

| ~60 | -CH(Cl)- |

| ~25 | -CH₃ |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl/³⁷Cl) ratio of approximately 3:1.

Table 3: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 158/160 | Molecular ion peak [M]⁺ |

| 123 | Loss of chlorine radical [M - Cl]⁺ |

| 109 | Loss of the chloroethyl group [M - C₂H₄Cl]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2990-2900 | Aliphatic C-H Stretch |

| ~1600, 1500 | Aromatic C=C Bending |

| ~1230 | Aryl C-F Stretch |

| ~830 | para-disubstituted C-H Bend (out-of-plane) |

| ~750-650 | C-Cl Stretch |

Experimental Protocols

The following sections detail proposed methodologies for the synthesis of this compound and the acquisition of its spectral data.

Proposed Synthesis: Chlorination of 1-(4-fluorophenyl)ethanol

A plausible method for the synthesis of this compound is the chlorination of the corresponding alcohol, 1-(4-fluorophenyl)ethanol.

Reaction Scheme:

1-(4-fluorophenyl)ethanol + SOCl₂ → this compound + SO₂ + HCl

Procedure:

-

To a solution of 1-(4-fluorophenyl)ethanol (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Spectral Data Acquisition

3.2.1. NMR Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

3.2.2. Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system.

-

Sample Introduction: If using GC-MS, dissolve a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the gas chromatograph.

-

Acquisition Parameters: Use a standard EI energy of 70 eV. Acquire data over a mass range of m/z 40-400.

3.2.3. Infrared Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates prior to the sample scan.

Workflow and Pathway Visualizations

The following diagram illustrates the logical workflow from synthesis to spectral characterization of this compound.

Caption: Synthesis and spectral analysis workflow for this compound.

Conclusion

This technical guide provides a predictive but comprehensive spectral and procedural overview for this compound. The tabulated predicted data and expected spectral features serve as a baseline for researchers, while the detailed experimental protocols offer practical guidance for the synthesis and empirical validation of these characteristics. It is strongly recommended that the predicted data be confirmed through the experimental acquisition of spectra for this compound.

References

1-(1-Chloroethyl)-4-fluorobenzene safety and handling

An In-depth Technical Guide to the Safety and Handling of 1-(1-Chloroethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on available data for this compound and structurally similar compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Therefore, all safety and handling procedures should be conducted with caution and in accordance with established laboratory safety protocols and regulations.

Chemical and Physical Properties

This compound is a halogenated aromatic compound. Due to the limited availability of specific experimental data for this compound, properties of structurally related chemicals are included for reference and should be used as an estimation.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Notes |

| Chemical Name | This compound | - |

| CAS Number | 456-16-6 | [1][2] |

| Molecular Formula | C8H8ClF | [2] |

| Molecular Weight | 158.6 g/mol | [2] |

| Appearance | Liquid | Assumed based on related compounds |

| Storage Temperature | 2-8°C, under inert gas | [2] |

Note: In the absence of specific data for this compound, properties of related compounds such as 1-Chloro-4-fluorobenzene and 1-Ethyl-4-fluorobenzene can provide some indication of its characteristics. For instance, 1-Chloro-4-fluorobenzene is a clear liquid with a boiling point of 129-130°C and a flash point of 29°C[3].

Hazard Identification and GHS Classification

Based on available supplier information, this compound is classified as a hazardous substance.

Signal Word: Warning[4]

GHS Hazard Statements: [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: Structurally similar compounds like 1-Chloro-4-fluorobenzene are also classified as flammable liquids (H226)[5][6]. It is prudent to treat this compound as a potentially flammable liquid.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and associated risks.

Experimental Protocol for Safe Handling:

-

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[7][8]. Use explosion-proof electrical and ventilating equipment[6][8]. Ensure that eyewash stations and safety showers are readily accessible[3].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in situations with a high risk of splashing[9][10].

-

Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection)[9]. Ensure gloves are inspected before use and changed immediately upon contamination[11]. Closed-toe shoes are mandatory[9][12].

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors[3][9].

-

-

General Handling Practices: Avoid contact with skin, eyes, and clothing[8]. Do not breathe vapors or mists[3]. Keep away from heat, sparks, open flames, and other ignition sources[6][8]. Use only non-sparking tools and take precautionary measures against static discharge[6][8]. Wash hands thoroughly after handling[8].

Storage Procedures:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[8].

-

Keep away from heat and sources of ignition[6].

-

Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability[2].

-

Incompatible materials include strong oxidizing agents[3][6].

First Aid Measures

In case of exposure, immediate medical attention is necessary.

Table 2: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[7][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][14] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam[6][7]. Water mist may be used to cool closed containers[6].

-

Specific Hazards: The compound may be flammable, and vapors can form explosive mixtures with air[6][15]. Containers may explode when heated[6][15]. Hazardous decomposition products can include carbon oxides (CO, CO2), hydrogen chloride, and hydrogen fluoride[3][16].

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[3][7].

Accidental Release:

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE as described in Section 3[7].

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways[14].

-

Containment and Cleanup:

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in regular trash.

General Disposal Protocol:

-

Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed hazardous waste container[17].

-

The container must be compatible with the chemical[17].

-

Store the waste container in a safe and secure location, away from incompatible materials[17].

-

Arrange for disposal through a licensed hazardous waste disposal company[3].

Diagrams

Caption: Workflow for the safe handling of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 456-16-6 [amp.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. aobchem.com [aobchem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 11. capotchem.com [capotchem.com]

- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Commercial Availability and Technical Profile of 1-(1-Chloroethyl)-4-fluorobenzene: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, chemical properties, and safety information for 1-(1-Chloroethyl)-4-fluorobenzene (CAS No. 456-16-6), a key building block for researchers and professionals in drug development and organic synthesis. This document consolidates critical data to facilitate its procurement and application in a laboratory setting.

Commercial Availability

This compound is readily available for research purposes from several chemical suppliers. The compound is typically offered in various quantities, with pricing dependent on the amount and purity. Researchers are advised to source this chemical from reputable vendors to ensure quality and consistency for their experimental needs.

| Supplier | CAS Number | Available Quantities | Purity |

| CymitQuimica | 456-16-6 | 100mg, 250mg, 1g | 95% |

| BLDpharm | 456-16-6 | Inquire for details | Inquire for details |

| AOBChem | 456-16-6 | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 95% |

| Santa Cruz Biotechnology | 456-16-6 | Inquire for details | Inquire for details |

| Sigma-Aldrich | 456-16-6 | Inquire for details | 95% |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClF | [1][2] |

| Molecular Weight | 158.60 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥95% | [1][2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| InChI Key | ZWOBTWLZWFIELC-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

The reactivity of this compound is primarily dictated by the chloroethyl group. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, making it a versatile intermediate in the synthesis of more complex molecules. The fluorinated benzene ring influences the reactivity of the ethyl side chain and provides a site for potential further aromatic substitution reactions.

Applications in Drug Discovery and Development

Fluorinated and chlorinated organic compounds play a significant role in medicinal chemistry.[4] The introduction of fluorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[5] Similarly, the chlorine atom can be a crucial feature for biological activity.[6]

While specific examples of drug candidates synthesized directly from this compound are not prominently documented in publicly available literature, its structural motif is of interest to medicinal chemists. As a chiral molecule, it can be used to introduce stereospecificity into drug candidates, a critical aspect of modern drug design. The reactive chloroethyl group allows for its conjugation to other molecules of interest, serving as a key building block in the construction of novel therapeutic agents. Its utility is underscored by its classification as a pharmaceutical intermediate.

Safety Information

According to the Safety Data Sheet (SDS) provided by Matrix Scientific and safety information from Sigma-Aldrich, this compound is classified as a hazardous substance.[1][7]

| Hazard Statement | GHS Classification | Precautionary Statement Codes |

| Causes severe skin burns and eye damage. | Skin Corrosion/Irritation, Category 1; Serious Eye Damage/Eye Irritation, Category 1 | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Keep under an inert atmosphere.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for procuring and utilizing this compound in a research setting, as well as a conceptual representation of its potential role in drug discovery.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. aobchem.com [aobchem.com]

- 3. 1-(2-chloroethyl)-4-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. matrixscientific.com [matrixscientific.com]

The Indispensable Role of Fluorine: A Technical Guide to the Core Characteristics of Fluorinated Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the fundamental characteristics of fluorinated organic compounds, offering insights into how the unique properties of fluorine can be harnessed to optimize molecular properties for drug discovery and development.

Fundamental Physicochemical Properties of the Carbon-Fluorine Bond

The profound impact of fluorine on molecular properties stems from its unique atomic characteristics. Fluorine is the most electronegative element, yet it is relatively small, with a van der Waals radius comparable to that of a hydrogen atom.[1] This combination of high electronegativity and small size leads to the formation of a short, strong, and highly polarized carbon-fluorine (C-F) bond.[2][3][4]

The C-F bond is the strongest single bond in organic chemistry, contributing to the enhanced thermal and chemical stability of organofluorine compounds.[5][6] This exceptional stability is a key factor in their application in pharmaceuticals and advanced materials.[7]

Table 1: Comparison of Carbon-Halogen Bond Properties

| Property | C-F | C-Cl | C-Br | C-I | C-H |

| Bond Length (Å) | ~1.35 | ~1.77 | ~1.94 | ~2.14 | ~1.09 |

| Bond Dissociation Energy (kcal/mol) | ~115-130 | ~84 | ~72 | ~58 | ~105 |

| Electronegativity of Halogen (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 | 2.20 |

Data compiled from various sources.[3][6]

Modulation of Physicochemical and Pharmacokinetic Properties

The introduction of fluorine can dramatically alter a molecule's physicochemical properties, which in turn influences its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Metabolic Stability

One of the most significant applications of fluorination in drug design is to enhance metabolic stability.[1][8] The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[9] By strategically placing fluorine atoms at metabolically labile positions ("metabolic soft spots"), chemists can block oxidative metabolism and prolong the half-life of a drug.[8][10] For instance, replacing a C-H bond with a C-F bond at a site of aromatic hydroxylation can prevent this metabolic pathway.[10]

Lipophilicity (logP)

Lipophilicity, a critical parameter for membrane permeability and drug absorption, is subtly influenced by fluorination.[11] While a single fluorine atom is more lipophilic than a hydrogen atom, the effect is not always straightforward and depends on the molecular context.[1][12] The introduction of multiple fluorine atoms, such as in a trifluoromethyl (CF3) group, generally increases lipophilicity.[13] However, specific fluorination patterns can also be employed to reduce lipophilicity.[12] The ability to fine-tune lipophilicity is a powerful tool for optimizing a drug candidate's ADME properties.[14][15]

Table 2: Illustrative Changes in logP upon Fluorination

| Parent Compound | Fluorinated Analog | Change in logP (ΔlogP) |

| Benzene | Fluorobenzene | +0.15 |

| Toluene | α,α,α-Trifluorotoluene | +0.88 |

| Acetic Acid | Trifluoroacetic Acid | -0.21 |

Note: These are approximate values and can vary based on the measurement method.

Acidity and Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[1][16] For example, fluorination of a carboxylic acid increases its acidity (lowers its pKa), while fluorination near an amine group decreases its basicity (lowers its pKa).[16][17] This modulation of pKa can influence a drug's solubility, receptor binding, and ability to permeate biological membranes.[1]

Molecular Conformation

Fluorine substitution can have a profound impact on molecular conformation through steric and stereoelectronic effects.[2][18] The "gauche effect," observed in 1,2-difluoroethane, where the gauche conformer is more stable than the anti conformer, is a classic example of how fluorine can influence torsional angles.[19] These conformational preferences can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a target protein.[2][8]

Applications in Drug Discovery and Development

The unique characteristics of fluorinated compounds have led to their widespread use in pharmaceuticals. It is estimated that over 20% of all commercialized drugs contain fluorine.[6][20]

Enhancing Potency and Selectivity

By modifying a molecule's electronic properties and conformation, fluorine can improve its binding affinity and selectivity for its biological target.[1][8] The polarized C-F bond can participate in favorable electrostatic interactions within a protein's binding pocket.[13]

Improving Bioavailability

Judicious fluorination can enhance a drug's bioavailability by improving its metabolic stability and tuning its lipophilicity for optimal absorption.[1][16]

Positron Emission Tomography (PET) Imaging

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in PET imaging, a powerful non-invasive diagnostic technique.[1][21] The incorporation of ¹⁸F into drug molecules allows for the visualization and quantification of their distribution and target engagement in vivo.

Logical Relationship of Fluorine's Properties to its Effects

Caption: Relationship between fluorine's properties and its effects.

Experimental Protocols for Key Analyses

A thorough understanding of the properties of fluorinated compounds relies on robust experimental methodologies.

Synthesis of Fluorinated Compounds

The synthesis of fluorinated organic molecules often requires specialized reagents and techniques due to the high reactivity of many fluorinating agents.[22][23]

General Protocol for Electrophilic Fluorination:

-

Substrate Preparation: Dissolve the organic substrate in an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide) portion-wise or as a solution in the same solvent at a controlled temperature (often ranging from room temperature to elevated temperatures).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., sodium bicarbonate, sodium thiosulfate). Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for synthesis and characterization of a fluorinated compound.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful technique for the characterization of organofluorine compounds.[20][24] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments.[20][25] The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing valuable structural information.[25][26]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of fluorinated compounds.[27][28] However, the high strength of the C-F bond can sometimes lead to less fragmentation compared to their non-fluorinated analogs.[29] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.[30]

In Vitro Metabolic Stability Assay

This assay is essential for evaluating the susceptibility of a compound to metabolism by liver enzymes.

Protocol using Liver Microsomes:

-

Prepare Solutions:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution by diluting the stock solution in the incubation buffer (e.g., phosphate buffer, pH 7.4).

-

Thaw liver microsomes (e.g., human, rat) on ice. Dilute to the desired concentration in the incubation buffer.

-

Prepare a solution of the NADPH regenerating system.

-

-

Incubation:

-

Pre-warm the microsome solution and the test compound working solution at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.

-

Incubate at 37°C with shaking.

-

-

Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Signaling Pathway for Metabolic Inactivation

Caption: The effect of fluorination on metabolic pathways.

Conclusion

The incorporation of fluorine is a powerful and versatile strategy in modern molecular design. A deep understanding of the fundamental characteristics of fluorinated organic compounds is paramount for researchers and scientists in the pharmaceutical and materials science fields. By leveraging the unique properties of the C-F bond, it is possible to rationally design molecules with enhanced stability, optimized physicochemical properties, and improved biological activity. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's subtle effects will undoubtedly lead to the creation of next-generation therapeutics and advanced materials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 4. Understanding organofluorine chemistry. An introduction to the C–F bond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 14. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. [PDF] Fluorine conformational effects characterized by energy decomposition analysis. | Semantic Scholar [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 21. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent advances in the synthesis of fluorinated compounds via an aryne intermediate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. youtube.com [youtube.com]

- 24. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 25. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 26. biophysics.org [biophysics.org]

- 27. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 28. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 30. chromatographyonline.com [chromatographyonline.com]

The Strategic Role of 1-(1-Chloroethyl)-4-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide

Introduction: In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the vast array of fluorinated building blocks, 1-(1-chloroethyl)-4-fluorobenzene emerges as a pivotal intermediate, offering a unique combination of reactive handles and beneficial atomic properties. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, catering to researchers, scientists, and drug development professionals. We will delve into its synthesis, applications as a precursor to active pharmaceutical ingredients (APIs), and the underlying principles that make it a valuable tool in the synthesis of novel therapeutics.

Core Properties and Medicinal Chemistry Relevance

This compound (CAS No: 456-16-6, Molecular Formula: C₈H₈ClF) is a halogenated aromatic compound characterized by a benzene ring substituted with a 1-chloroethyl group and a fluorine atom at the para position.[1][2][3] The presence of the fluorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, attributes that can be conferred to downstream drug candidates.[4] The chloroethyl group provides a reactive site for various chemical transformations, enabling its incorporation into larger, more complex molecular architectures.

The judicious use of fluorinated building blocks like this compound is a well-established strategy in medicinal chemistry to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug in the body.[4]

-

Improve Bioavailability: Fluorine substitution can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross biological membranes.[4]

-

Increase Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of the drug.[4]

Application as a Key Building Block in API Synthesis

While specific examples of marketed drugs directly synthesized from this compound are not prominently disclosed in publicly available literature, its utility as a versatile intermediate is evident from the broader context of fluorinated pharmaceuticals. It serves as a precursor for introducing the 4-fluorophenyl ethyl moiety into a variety of molecular scaffolds. This structural motif is found in numerous classes of biologically active compounds.

General Synthetic Utility

The primary utility of this compound in synthesis lies in the reactivity of the benzylic chloride. This functional group is susceptible to nucleophilic substitution, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it an ideal synthon for constructing more complex molecules.

Below is a generalized workflow illustrating how this compound can be utilized in a synthetic pathway.

Experimental Protocols: A Representative Synthetic Transformation

While a specific protocol for the synthesis of a marketed drug from this compound is not available, a representative experimental protocol for a related transformation, the Friedel-Crafts acylation to form a ketone, is provided below. This illustrates the type of reaction where a similar fluorinated benzene derivative could be employed.

Synthesis of α-chloro-4-fluorophenyl benzyl ketone

This patented method describes a Friedel-Crafts acylation reaction involving fluorobenzene.[5]

Materials:

-

α-chlorophenylacetyl chloride

-

Fluorobenzene

-

Aluminum chloride (AlCl₃)

-

Organic solvent (e.g., dichloromethane)

-

Hydrochloric acid (2 mol/L)

-

Saturated sodium bicarbonate solution

Procedure:

-

In a 500 mL three-necked flask, add 150g of fluorobenzene and 33g of aluminum chloride.

-

Cool the mixture to 0°C.

-

Slowly drip in 47g of α-chlorophenylacetyl chloride at a rate of 47g/h.

-

After the addition is complete, warm the system to 80°C and maintain the reaction for 4 hours.

-

Cool the reaction system back down to 0°C.

-

Pour the reaction mixture into 100 mL of 2 mol/L hydrochloric acid at 0°C.

-

Allow the mixture to stand and separate the layers.

-

Collect the organic layer and neutralize it with a saturated sodium bicarbonate solution.

-

Separate the layers again and extract the aqueous layer with 20g of fluorobenzene.

-

Combine the organic layers and concentrate under reduced pressure to obtain 2-chloro-1-(4-fluorophenyl)-ethanone.

Expected Yield: 85%

Data Presentation

Currently, there is a lack of publicly available quantitative data (e.g., IC₅₀, Kᵢ) specifically for drug candidates derived directly from this compound. Research in this area is often proprietary. However, the general impact of fluorine substitution on pharmacological properties is well-documented.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 456-16-6 | [1] |

| Molecular Formula | C₈H₈ClF | [1] |

| Molecular Weight | 158.60 g/mol | [3] |

| Appearance | Liquid | [3] |

| Purity | Typically >95% | [3] |

Signaling Pathways and Logical Relationships

The specific signaling pathways modulated by drugs derived from this compound would be entirely dependent on the final molecular structure of the API. However, we can create a logical diagram illustrating the drug discovery and development process where this building block would play a role.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimycobacterial evaluation of certain fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic progestogens and pharmaceutical compositions comprising the same - Patent US-12090231-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

A Comprehensive Technical Guide to 1-(1-Chloroethyl)-4-fluorobenzene: A Versatile Building Block for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Chloroethyl)-4-fluorobenzene is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its unique structure, featuring a reactive chloroethyl group and a fluorine-substituted phenyl ring, makes it a versatile intermediate for the introduction of the 4-fluorophenylethyl moiety into a wide range of molecules. This guide provides an in-depth overview of its chemical properties, a detailed synthetic protocol, and its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.

Physicochemical Properties

| Property | This compound | 1-(4-Fluorophenyl)ethanol[1][2] | 4-Fluoroacetophenone[3] | Fluorobenzene |

| CAS Number | 456-16-6[4][5][6][7] | 403-41-8[8] | 403-42-9[3] | 462-06-6 |

| Molecular Formula | C₈H₈ClF[4][5][6] | C₈H₉FO[8][9] | C₈H₇FO[3] | C₆H₅F |

| Molecular Weight | 158.6 g/mol [4][5][6] | 140.15 g/mol [2] | 138.14 g/mol [3] | 96.1 g/mol |

| Physical State | Liquid[4] | - | Colorless oil[3] | Colorless liquid |

| Boiling Point (°C) | Data not available | 90-92 @ 7 mmHg[1] | - | 85 |

| Density (g/mL) | Data not available | 1.109 @ 25 °C[1] | - | 1.024 @ 20 °C |

| Refractive Index (n20/D) | Data not available | 1.501[1] | - | 1.465-1.467 |

Synthesis of this compound

A reliable synthetic route to this compound involves a three-step process starting from fluorobenzene. This pathway is outlined below, followed by detailed experimental protocols for each step.

Experimental Protocols

Step 1: Synthesis of 4-Fluoroacetophenone via Friedel-Crafts Acylation

This procedure is adapted from established methods for the Friedel-Crafts acylation of aromatic compounds.[10][11][12][13][14]

-

Materials: Fluorobenzene, Acetyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate (MgSO₄), Ice.

-

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equiv.) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 equiv.) to the stirred suspension.

-

Add fluorobenzene (1.0 equiv.) dropwise to the mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-fluoroacetophenone, which can be purified by vacuum distillation.

-

Step 2: Synthesis of 1-(4-Fluorophenyl)ethanol via Reduction

This protocol utilizes sodium borohydride for the selective reduction of the ketone.[15][16][17]

-

Materials: 4-Fluoroacetophenone, Sodium borohydride (NaBH₄), Methanol, Ammonium chloride solution (saturated).

-

Procedure:

-

Dissolve 4-fluoroacetophenone (1.0 equiv.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.2 equiv.) portion-wise to the solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-(4-fluorophenyl)ethanol, which can be used in the next step without further purification if of sufficient purity.

-

Step 3: Synthesis of this compound via Chlorination

This procedure employs thionyl chloride to convert the secondary alcohol to the corresponding alkyl chloride.[18][19][20]

-

Materials: 1-(4-Fluorophenyl)ethanol, Thionyl chloride (SOCl₂), Pyridine (optional), Anhydrous dichloromethane.

-

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-fluorophenyl)ethanol (1.0 equiv.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C. For reactions where inversion of stereochemistry is desired, add pyridine (1.1 equiv.).

-

Slowly add thionyl chloride (1.2 equiv.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction. The reaction produces gaseous byproducts (SO₂ and HCl), so it must be performed in a well-ventilated fume hood.[20][21]

-

Carefully pour the reaction mixture onto ice water.

-

Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Applications in Drug Development

The introduction of a fluorine atom into drug candidates is a widely used strategy in medicinal chemistry to modulate their biological properties.[22] Fluorine's high electronegativity and small size can alter the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

Safety and Handling

This compound and its synthetic precursors are chemical reagents and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. The three-step synthetic route presented in this guide provides a clear pathway for its preparation on a laboratory scale. Its utility, particularly in the context of medicinal chemistry, stems from the combined presence of a reactive chloroethyl group and a fluorine-substituted aromatic ring, offering chemists a powerful tool for the design and synthesis of novel molecules with potentially enhanced pharmacological properties. Further exploration of its applications is warranted to fully unlock its potential in the development of new therapeutics and other advanced materials.

References

- 1. 1-(4-Fluorophenyl)ethanol | 403-41-8 [chemicalbook.com]

- 2. 1-(4-Fluorophenyl)ethanol | CAS#:403-41-8 | Chemsrc [chemsrc.com]

- 3. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. 1-(1-Chloro-ethyl)-4-fluoro-benzene | CymitQuimica [cymitquimica.com]

- 5. 456-16-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 456-16-6|this compound|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-1-(4-Fluorophenyl)ethanol - 蜂竞生物 % [fenjinbio.com]

- 10. benchchem.com [benchchem.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. websites.umich.edu [websites.umich.edu]

- 13. scribd.com [scribd.com]

- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 17. www1.chem.umn.edu [www1.chem.umn.edu]

- 18. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 19. orgosolver.com [orgosolver.com]

- 20. reactionweb.io [reactionweb.io]

- 21. m.youtube.com [m.youtube.com]

- 22. ajrconline.org [ajrconline.org]

- 23. medchemexpress.com [medchemexpress.com]

- 24. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(1-Chloroethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Chloroethyl)-4-fluorobenzene is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. The presence of a fluorine atom on the aromatic ring and a reactive chloroethyl group allows for a variety of synthetic transformations. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The secondary benzylic chloride is susceptible to nucleophilic substitution, providing a key handle for the introduction of diverse functional groups and the construction of more complex molecular architectures.

This document provides a detailed overview of the nucleophilic substitution reactions of this compound, including a discussion of the reaction mechanisms, experimental protocols for key transformations, and a summary of expected outcomes. These notes are intended to guide researchers in the effective utilization of this valuable synthetic intermediate.

Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways

The nucleophilic substitution at the benzylic carbon of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

-

S(_N)1 Mechanism: This two-step pathway involves the initial, rate-determining departure of the chloride leaving group to form a secondary benzylic carbocation. This carbocation is stabilized by resonance with the phenyl ring. The subsequent step is a rapid attack of the nucleophile on the carbocation. The fluorine atom at the para position has competing inductive and resonance effects. Its electron-withdrawing inductive effect can destabilize the carbocation, while its electron-donating resonance effect can stabilize it. For fluorine, the inductive effect is generally stronger, which may slightly disfavor the S(_N)1 pathway compared to an unsubstituted analogue. S(_N)1 reactions are favored by polar protic solvents (e.g., water, ethanol), which can stabilize both the carbocation intermediate and the departing leaving group, and by weak nucleophiles. Reactions proceeding through a planar carbocation intermediate at a chiral center are expected to lead to racemization.

-

S(_N)2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but not the anionic nucleophile, thus enhancing its reactivity. For a secondary benzylic halide like this compound, steric hindrance is a factor to consider, but it is not as pronounced as in tertiary systems. S(_N)2 reactions at a chiral center result in an inversion of stereochemistry.

The choice of reaction conditions is therefore critical in directing the substitution towards the desired mechanistic pathway and achieving the intended product with high selectivity and yield.

Diagram of Mechanistic Pathways

Application Notes and Protocols for Suzuki Coupling of 1-(1-Chloroethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of 1-(1-chloroethyl)-4-fluorobenzene in Suzuki-Miyaura cross-coupling reactions. This class of reaction is of significant interest in medicinal chemistry for the synthesis of complex molecules and potential drug candidates. The inclusion of a fluorine atom in the substrate is particularly relevant due to the advantageous effects of fluorination on the pharmacokinetic and physicochemical properties of drug molecules.[1][2][3][4]

Introduction to Suzuki Coupling of Secondary Alkyl Chlorides

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[5] While traditionally employed for the coupling of aryl and vinyl halides, recent advancements have extended its utility to more challenging substrates, including unactivated secondary alkyl halides.[6][7] The coupling of this compound, an unactivated secondary alkyl chloride, presents a unique challenge due to the lower reactivity of the C(sp³)-Cl bond compared to bromides or iodides.[6]

Nickel-based catalytic systems have emerged as particularly effective for activating these less reactive chlorides, enabling their participation in cross-coupling reactions under mild conditions.[6][8] These methods are highly valuable in drug discovery and development, allowing for the modular assembly of complex molecular architectures from readily available building blocks.

The fluorine substituent on the aromatic ring of this compound is a key feature for drug development professionals. The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the lipophilicity and bioavailability of a drug candidate.[1][2][3][9]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium- or nickel-catalyzed cross-coupling of an organoboron reagent (such as a boronic acid or its ester) with an organic halide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

For unactivated secondary alkyl chlorides, a nickel(0) catalyst is often used. The catalytic cycle can be summarized as follows:

-